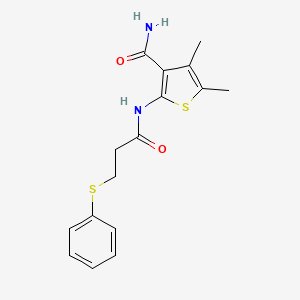

4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

4,5-dimethyl-2-(3-phenylsulfanylpropanoylamino)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S2/c1-10-11(2)22-16(14(10)15(17)20)18-13(19)8-9-21-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H2,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRMUIYNQXEEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)CCSC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring. Common synthetic routes include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea.

Industrial production methods often scale up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using reagents like bromine or chlorine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . In cancer research, it has been shown to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

Key Differences :

4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide

Key Differences :

- A para-methyl group is added to the phenylthio substituent (p-tolylthio vs. phenylthio).

Impact : - Increased lipophilicity due to the methyl group, which could improve membrane permeability but may alter metabolic stability. Safety data for this analogue highlight handling precautions, though it is now discontinued .

4,5-Dimethyl-2-(3-(3-phenylpropanoyl)thioureido)thiophene-3-carboxamide

Key Differences :

- A thioureido linkage replaces the propanamido group.

Impact : - This structural variation may affect pharmacokinetics and toxicity profiles .

Antioxidant and Anti-Inflammatory Efficacy

*Structural analogues with phenylthio/sulfur-containing groups (e.g., propionic acid derivatives in ) have demonstrated anti-inflammatory efficacy in patent literature, suggesting the target compound may share similar mechanisms .

Solubility and Reactivity

- Target compound : The carboxamide group enhances hydrophilicity compared to ester-containing analogues. The phenylthio group contributes to moderate lipophilicity (logP ~2.8 estimated).

- Acrylamido-cyano derivatives: Higher reactivity due to the α,β-unsaturated carbonyl system, enabling Michael addition reactions .

Biological Activity

4,5-Dimethyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: . Its structure features a thiophene ring substituted with a dimethyl group and an amide functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the areas of antimicrobial and anticancer properties. Below are key findings from the literature:

Antimicrobial Activity

- Mechanism of Action : The compound has been shown to inhibit bacterial growth by disrupting cell wall synthesis and function.

- Case Study : In vitro studies demonstrated that at concentrations as low as 25 μg/mL, the compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

- Cell Line Studies : The compound was tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated an IC50 value of approximately 15 μM for MCF-7 cells, suggesting significant cytotoxic effects.

- Mechanism : The anticancer activity is hypothesized to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

Research Findings

| Biological Activity | Target | Concentration | IC50/EC50 |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 μg/mL | - |

| Anticancer | MCF-7 (breast cancer) | 15 μM | IC50 |

| Anticancer | A549 (lung cancer) | 20 μM | IC50 |

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cell wall biosynthesis in bacteria.

- Induction of Apoptosis : In cancer cells, it activates caspase pathways leading to programmed cell death.

- Cell Cycle Modulation : It affects cell cycle progression, particularly causing arrest in the G2/M phase.

Future Directions

Further research is needed to fully elucidate the mechanisms of action at the molecular level. Additionally, studies exploring the pharmacokinetics and potential side effects in vivo are crucial for assessing therapeutic viability.

Q & A

Q. How can high-throughput screening (HTS) accelerate the discovery of analogs with improved pharmacokinetic profiles?

- Methodological Answer : Implement 96-well plate assays for solubility (shake-flask method), permeability (Caco-2 monolayers), and metabolic stability (microsomal incubation). Pair with cheminformatics tools (e.g., Schrödinger’s QikProp) to predict LogP, pKa, and CYP450 interactions. Prioritize analogs with >30% oral bioavailability in rodent PK studies .

Q. What experimental frameworks integrate sustainability into the synthesis of this compound?

- Methodological Answer : Replace toluene with cyclopentyl methyl ether (CPME), a greener solvent. Use biocatalysts (e.g., lipases) for acyl transfers to reduce waste. Apply DOE (design of experiments) to minimize reagent use. Metrics like E-factor (kg waste/kg product) and PMI (process mass intensity) quantify environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.